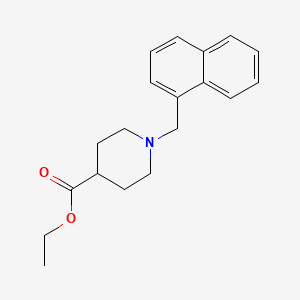

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-22-19(21)16-10-12-20(13-11-16)14-17-8-5-7-15-6-3-4-9-18(15)17/h3-9,16H,2,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUBSBMSJRMTJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210891 | |

| Record name | Ethyl 1-(1-naphthalenylmethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138030-51-0 | |

| Record name | Ethyl 1-(1-naphthalenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138030-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(1-naphthalenylmethyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate typically involves the reaction of naphthalen-1-ylmethylamine with ethyl 4-piperidinecarboxylate. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

-

Basic hydrolysis : NaOH/H₂O (reflux) → 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylic acid .

-

Acidic hydrolysis : HCl/EtOH (reflux) → Same product but slower kinetics .

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Temperature | Product |

|---|---|---|---|

| Basic | 2M NaOH, H₂O | Reflux | Carboxylic acid (95% purity) |

| Acidic | 6M HCl, EtOH | 80°C | Carboxylic acid (88% purity) |

Hydrazide Formation

Reaction with hydrazine hydrate in methanol replaces the ester group with a hydrazide:

-

Reaction : Ethyl ester + NH₂NH₂ → 1-(naphthalen-1-ylmethyl)piperidine-4-carbohydrazide .

-

Conditions : Methanol, 24 hr, room temperature; yields ~82% .

Sulfonation at Piperidine Nitrogen

The piperidine nitrogen reacts with sulfonyl chlorides to form sulfonamides:

-

Example : Reaction with benzenesulfonyl chloride (pH 9, Na₂CO₃, 0–5°C) → N-sulfonyl derivative .

-

Application : Enhances bioactivity for cholinesterase inhibition .

Reactivity of the Naphthalene Moiety

The naphthalene group participates in electrophilic aromatic substitution (EAS) . While direct experimental data is limited, analogous naphthalene derivatives undergo:

-

Nitration : HNO₃/H₂SO₄ → Nitro derivatives (predominantly α-substitution).

-

Halogenation : Cl₂/FeCl₃ → Chlorinated products.

The methylene bridge slightly deactivates the naphthalene ring, directing EAS to less sterically hindered positions .

Table 3: Reactivity Comparison with Related Piperidine Esters

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Recent studies have shown that derivatives of ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate exhibit potent inhibitory effects against various viral proteases, including those from coronaviruses. For instance, compounds derived from this structure have been identified as noncovalent inhibitors of the papain-like protease (PLpro) from SARS-CoV, demonstrating nanomolar potency. The structure–activity relationship (SAR) studies suggest that the naphthyl group plays a critical role in enhancing binding affinity and selectivity towards viral targets .

2. Cancer Therapy

this compound derivatives have shown promise in cancer therapy. Research indicates that these compounds can induce cytotoxicity and apoptosis in various cancer cell lines. For example, one study highlighted the effectiveness of a related piperidine derivative in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

3. Neurological Disorders

The compound's ability to modulate neurotransmitter receptors has been explored for potential applications in treating neurological disorders. Specifically, some derivatives act as GABAA receptor agonists, which could be beneficial in conditions such as anxiety and epilepsy . Additionally, the compound's interactions with serotonin receptors suggest potential applications in treating mood disorders .

Case Study 1: SARS-CoV Inhibition

A detailed investigation into the inhibitory effects of this compound derivatives on SARS-CoV PLpro revealed significant binding affinities and selectivity. The study utilized X-ray crystallography to elucidate the binding interactions at the molecular level, demonstrating that specific substitutions on the naphthyl ring enhance inhibitory efficacy .

Case Study 2: Anticancer Activity

In a preclinical study focusing on anticancer activity, a derivative of this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that modifications to the piperidine structure could lead to more effective anticancer agents .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Inhibits viral proteases (e.g., SARS-CoV PLpro) | Nanomolar potency; critical role of naphthyl substitution for binding affinity |

| Cancer Therapy | Induces cytotoxicity and apoptosis in cancer cell lines | Outperformed traditional chemotherapeutics; promising for further development |

| Neurological Disorders | Modulates GABAA receptors; potential antidepressant effects | Interactions with neurotransmitter systems suggest therapeutic potential for anxiety and mood disorders |

Mechanism of Action

The mechanism of action of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxylate esters are a versatile scaffold in drug discovery. Below is a detailed comparison of ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate with structurally related compounds, focusing on substituents, synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity : Naphthalene-containing derivatives (e.g., target compound) exhibit higher logP values compared to benzyl or pyridyl analogs, enhancing blood-brain barrier permeability .

- Solubility: Cyanopyridyl and morpholinopyrimidine derivatives show improved aqueous solubility due to polar functional groups (e.g., Log S = -3.5 for related compounds) .

Metabolic Stability

- Naphthalene and quinoline derivatives (e.g., ethyl 1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxylate) exhibit moderate-to-high metabolic stability in liver microsomes, while benzyl analogs are more prone to oxidation .

Data Tables

Table 1: Key Physicochemical Comparisons

Q & A

Q. What synthetic strategies are employed for preparing Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate, and how do reaction conditions affect yields?

The synthesis typically involves alkylation or coupling reactions. For example, analogous piperidine-4-carboxylate derivatives are synthesized via:

- Alkylation : Reacting ethyl piperidine-4-carboxylate with naphthalen-1-ylmethyl halides in the presence of organic bases (e.g., sodium hydride) in aprotic solvents like acetonitrile or THF. Reaction time and temperature (e.g., reflux at 80°C for 12–24 hours) are critical for yield optimization .

- Amide Coupling : Using coupling agents like EDCI/HOBt in dry acetonitrile to link piperidine derivatives with aromatic moieties, followed by hydrazine treatment for further functionalization .

Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which analytical techniques are most effective for characterizing this compound?

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) confirms molecular weight (e.g., m/z 410.1931 [M+H]⁺) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., naphthalene proton signals at δ 7.2–8.5 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar piperidine carboxylates .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for intermediates in the synthesis?

- Density Functional Theory (DFT) : Models transition states and energy barriers for alkylation or coupling steps, identifying optimal reaction coordinates (e.g., activation energy for naphthalene-methyl group attachment) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics, aiding in solvent selection .

- Retrosynthetic Analysis : Tools like Synthia™ propose alternative routes using commercially available precursors (e.g., ethyl isonipecotate) .

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Multi-technique Cross-validation : Combine NMR, MS, and IR to confirm functional groups. For example, discrepancies in carbonyl signals (e.g., ester vs. amide) are resolved via IR (C=O stretch at ~1700 cm⁻¹ for esters) .

- Isotopic Labeling : Track reaction intermediates using deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks in NMR .

- Crystallographic Validation : Resolve stereochemical ambiguities by comparing experimental X-ray data with computational models .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (e.g., acetonitrile, THF) .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Emergency Measures : Equip labs with eyewash stations and ethanol-based neutralizing agents for spills .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.